molecular formula C36H56O10 B048318 Periplocoside O CAS No. 116709-67-2

Periplocoside O

Cat. No. B048318
M. Wt: 648.8 g/mol
InChI Key: OPDVJOHDZLWTNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Periplocoside O has a complex molecular structure. It contains a total of 107 bonds, including 51 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 five-membered ring, 5 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), and 2 hydroxyl groups .

Scientific Research Applications

  • Anti-Proliferative Effects on Cancer Cells : Periplocin from Periploca sepium root bark shows promising anti-proliferative effects on liposarcoma cells by altering death receptor expression and inducing apoptosis (Lohberger et al., 2018).

  • Immunological Benefits : Periplocoside A ameliorates arthritis severity in mice by regulating the balance of Th17 and Treg cells, crucial for treating rheumatoid arthritis (Yang et al., 2017). Similarly, it significantly prevents concanavalin A-induced hepatitis in mice, suggesting therapeutic applications for autoimmune-related hepatitis (Wan et al., 2008).

  • Antifungal Applications : Pregnane glycosides from Periploca sepium root barks show potential antifungal activity and safety for humans and non-target organisms, presenting a new class of fungicides (Li et al., 2019).

  • Cardiac Pharmacological Activities : Periplocae Cortex, used in traditional Chinese medicine, exhibits anti-tumor and cardiac pharmacological activities. Its quality control components can be predicted using the Q-marker system (Yang et al., 2020).

  • Inhibition of T Cell Activation : Periplocoside E from Periploca sepium Bge effectively inhibits T cell activation, potentially benefiting the treatment of rheumatoid arthritis (Zhu et al., 2006).

  • Insecticidal Effects : It affects the digestive system of insects, targeting aminopeptidase N and N3 for its insecticidal effects, and may disrupt transport mechanisms in insect larvae by inhibiting V-type H+ ATPase (Feng et al., 2016).

Safety And Hazards

Periplocoside O is considered hazardous. It’s fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Given its potential pharmaceutical values, more studies about the biological activities of Periplocoside O are expected to be conducted in the future . The identification and validation of novel targets provide crucial guidance to the development of novel pesticides .

properties

IUPAC Name

6-[[17-hydroxy-17-[1-[5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O10/c1-20-16-28(41-7)32(38)33(43-20)46-24-10-13-34(4)23(17-24)8-9-25-26(34)11-14-35(5)27(25)12-15-36(35,39)22(3)45-30-18-29(42-19-40-6)31(37)21(2)44-30/h8,16,20-22,24-27,29-31,33,37,39H,9-15,17-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDVJOHDZLWTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)OCOC)O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922133
Record name 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Periplocoside O

CAS RN

116709-67-2
Record name Periplocoside O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-3-[(4-methoxy-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)oxy]pregn-5-en-20-yl 2,6-dideoxy-3-O-(methoxymethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Itokawa, J Xu, K Takeya - Chemical and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
In the preceding papers of this series, 1-4) we described eight new pregnane glycosides, named periplocosides A, B, C, D, E, L, M and N, which were isolated from the antitumor fraction …
Number of citations: 59 www.jstage.jst.go.jp
M Huang, S Shen, C Luo, Y Ren - Molecules, 2019 - mdpi.com
… Periplocoside O (79) was isolated along with periplocosides J, K and F [37]. Periplocoside X (80) was confirmed to contain a 3,7-dioxy-heptulose group [46] according to its NMR …
Number of citations: 17 www.mdpi.com
Y Li, J Li, K Zhou, J He, J Cao, M An, YX Chang - Molecules, 2016 - mdpi.com
Cortex Periplocae, as a traditional Chinese herbal medicine, has been widely used for autoimmune diseases, especially rheumatoid arthritis. Due to its potential pharmaceutical values, …
Number of citations: 23 www.mdpi.com
QQ Yang, D Zhang, AK Farha, X Yang, HB Li… - Industrial Crops and …, 2020 - Elsevier
In this study, the phytochemical and essential oil profiles, and bioactivities of an underutilized wild fruit Cili (Rosa roxburghii) were analyzed. Cili fruit was found to have higher …
Number of citations: 43 www.sciencedirect.com
LY Wang, ZH Chen, Y Zhou, W Tang, JP Zuo, WM Zhao - Phytochemistry, 2011 - Elsevier
The structures of a series of peroxy function containing pregnane glycosides isolated from Periploca sepium and Periploca forrestii were revised to be orthoester group bearing ones …
Number of citations: 19 www.sciencedirect.com
L Yang, J Li, K Zhou, J He, J Cao, MR An, C Yan-Xu - Preprints, 2016 - MDPI AG
Number of citations: 0
D Deepak, S Srivastav, A Khare - Fortschritte der chemie …, 1997 - books.google.com
2.1. Thin Layer and Column Chromatography 2.2. Sephadex LH-20 Chromatography 2.3. Flash Chromatography.... 2.4. Low Pressure Liquid Chromatography (LPLC). 2.5. High …
Number of citations: 79 books.google.com

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